molecular formula C16H22F3N3O5S B2595633 Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 2460750-28-9

Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate

Katalognummer: B2595633
CAS-Nummer: 2460750-28-9
Molekulargewicht: 425.42
InChI-Schlüssel: QUMWQSMSVXZKLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22F3N3O5S and its molecular weight is 425.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Key Intermediate in Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. For instance, a study by Wang et al. (2015) outlines the synthesis process from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wenhui, Tang, & Xu, 2015).

Contribution to Anticancer Drug Development

Another research application is its role as an important intermediate for small molecule anticancer drugs, as detailed by Zhang, Ye, Xu, & Xu (2018). Their work established a rapid and high-yield synthetic method, contributing significantly to the development of drugs targeting dysfunctional signaling pathways in cancer (Zhang, Ye, Xu, & Xu, 2018).

Development of Deoxycytidine Kinase Inhibitors

In the preparation of potent deoxycytidine kinase (dCK) inhibitors, a new class of drugs, this compound again plays a pivotal role as a key intermediate. Zhang, Yan, Kanamarlapudi, Wu, & Keyes (2009) described an economical synthesis process for creating 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, showcasing the versatility of this compound in drug development (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Structural and Molecular Studies

The compound's structure and molecular properties have been extensively studied, providing insights into its potential applications in designing new pharmaceuticals. For example, Didierjean, Marin, Wenger, Briand, & Aubry (2004) conducted X-ray studies to understand the molecular packing and hydrogen bonding patterns, contributing to the knowledge base on piperidine derivatives (Didierjean, Marin, Wenger, Briand, & Aubry, 2004).

Activation of Human Small-Conductance Ca2+-Activated K+ Channels

Research by Hougaard et al. (2009) discovered a small molecule, GW542573X, which selectively activates SK1 subtype of human small-conductance Ca2+-activated K+ channels, demonstrating the potential for therapeutic applications in pain and inflammation management (Hougaard, Jensen, Dale, Miller, Davies, Eriksen, Strøbæk, Trezise, & Christophersen, 2009).

Wirkmechanismus

The mechanism of action of this compound is not clear from the available information. It’s possible that it could be used as an intermediate in the synthesis of other compounds .

Eigenschaften

IUPAC Name

tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O5S/c1-10-9-12(27-28(24,25)16(17,18)19)21-13(20-10)11-5-7-22(8-6-11)14(23)26-15(2,3)4/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMWQSMSVXZKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.